4-(2-methoxyethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid

Description

Chemical Identity and Nomenclature

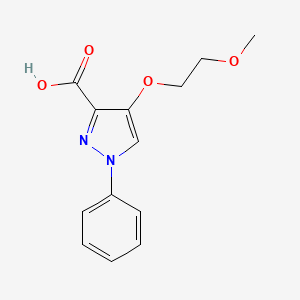

4-(2-Methoxyethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound that belongs to the pyrazole carboxylic acid class of chemicals. The compound is formally registered under the Chemical Abstracts Service number 1152966-35-2, which serves as its unique chemical identifier in scientific databases and chemical literature. This registration facilitates accurate identification and tracking of the compound across various research applications and commercial sources.

The systematic nomenclature of this compound reflects its complex molecular architecture. The International Union of Pure and Applied Chemistry name for this substance is 4-(2-methoxyethoxy)-1-phenylpyrazole-3-carboxylic acid, which precisely describes the positioning of each functional group on the pyrazole ring system. The compound possesses a molecular formula of C₁₃H₁₄N₂O₄, corresponding to a molecular weight of 262.26 grams per mole. This molecular composition indicates the presence of thirteen carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and four oxygen atoms, reflecting the compound's moderate complexity and multiple functional group incorporation.

The structural representation of this compound can be expressed through its Simplified Molecular Input Line Entry System notation: COCCOC1=CN(N=C1C(=O)O)C2=CC=CC=C2. This notation provides a standardized method for describing the compound's molecular connectivity and serves as a valuable tool for computational chemistry applications and database searches. Additionally, the compound's International Chemical Identifier string InChI=1S/C13H14N2O4/c1-18-7-8-19-11-9-15(14-12(11)13(16)17)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,16,17) offers another standardized representation that facilitates chemical database integration and structural analysis.

| Chemical Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1152966-35-2 |

| Molecular Formula | C₁₃H₁₄N₂O₄ |

| Molecular Weight | 262.26 g/mol |

| International Union of Pure and Applied Chemistry Name | 4-(2-methoxyethoxy)-1-phenylpyrazole-3-carboxylic acid |

| Simplified Molecular Input Line Entry System | COCCOC1=CN(N=C1C(=O)O)C2=CC=CC=C2 |

| International Chemical Identifier Key | NBDCACPEPGHRRW-UHFFFAOYSA-N |

The compound's architecture features a central pyrazole ring, which is a five-membered heterocyclic structure containing two adjacent nitrogen atoms. Attached to this core structure are three primary substituents: a carboxylic acid group at position 3, a 2-methoxyethoxy group at position 4, and a phenyl ring attached to the nitrogen at position 1. This specific substitution pattern creates distinct regions of the molecule with varying polarities and chemical reactivities, contributing to the compound's unique physicochemical properties.

Historical Context in Pyrazole Carboxylic Acid Research

The development of pyrazole carboxylic acid chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883, who first coined the term "pyrazole" and established fundamental synthetic methodologies for this class of compounds. Knorr's initial investigations laid the groundwork for what would become known as the Knorr pyrazole synthesis, a reaction involving the condensation of hydrazines with 1,3-dicarbonyl compounds to form pyrazole derivatives. This foundational methodology has remained central to pyrazole chemistry for over a century and continues to influence modern synthetic approaches to pyrazole carboxylic acids.

The historical development of pyrazole chemistry received further advancement through the work of German chemist Hans von Pechmann in 1898, who developed an alternative synthetic route using acetylene and diazomethane. These early synthetic methodologies established the fundamental chemical principles that would guide subsequent research into more complex pyrazole derivatives, including carboxylic acid-substituted variants. The recognition of pyrazoles as valuable synthetic intermediates and biologically active compounds has driven continuous innovation in synthetic methodologies and functional group modifications.

Research into pyrazole carboxylic acids experienced significant expansion during the latter half of the twentieth century, particularly as researchers recognized the potential of these compounds in medicinal chemistry applications. The development of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid exemplifies this progression, as this compound was first synthesized in 1993 by chemists at Monsanto and subsequently became a crucial intermediate for seven commercial fungicides that function through succinate dehydrogenase inhibition. This particular advancement demonstrated the commercial viability of pyrazole carboxylic acid derivatives and spurred further research into related compounds.

The synthetic methodology for pyrazole carboxylic acids has evolved considerably since the early foundational work. Modern approaches often involve sophisticated multi-step sequences that allow for precise functional group placement and substitution pattern control. One notable advancement was reported in 2012 with the development of a "one-pot" synthesis method for 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylic acids using a sodium methoxide and lithium chloride-mediated sterically hindered Claisen condensation followed by Knorr reaction and hydrolysis sequence. This methodology represents the type of synthetic innovation that has made complex pyrazole carboxylic acid derivatives more accessible to researchers.

The research trajectory of pyrazole carboxylic acids has been significantly influenced by their applications in agricultural chemistry. The development of succinate dehydrogenase inhibiting fungicides based on pyrazole carboxylic acid scaffolds has created a substantial market presence, with compounds like fluxapyroxad reaching usage levels of 400,000 pounds annually in the United States as of 2018. This commercial success has provided strong incentives for continued research into new pyrazole carboxylic acid derivatives with enhanced properties and novel applications.

| Historical Milestone | Year | Significance |

|---|---|---|

| First pyrazole nomenclature and synthesis | 1883 | Ludwig Knorr establishes fundamental pyrazole chemistry |

| Alternative pyrazole synthesis | 1898 | Hans von Pechmann develops acetylene-diazomethane route |

| First synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 1993 | Monsanto chemists create key fungicide intermediate |

| Development of one-pot pyrazole carboxylic acid synthesis | 2012 | Enhanced synthetic efficiency for complex derivatives |

| Commercial recognition of pyrazole fungicides | 2018 | Fluxapyroxad usage reaches 400,000 pounds annually |

Contemporary research in pyrazole carboxylic acid chemistry continues to build upon these historical foundations while incorporating modern synthetic techniques and analytical methods. The field has benefited from advances in computational chemistry, which allow for more precise prediction of molecular properties and reaction outcomes. Additionally, the development of new synthetic methodologies, including metal-free processes and environmentally friendly approaches, reflects the ongoing evolution of this research area. The historical progression from Knorr's initial work to modern complex derivatives like 4-(2-methoxyethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid demonstrates the remarkable development of pyrazole chemistry over more than a century of research.

Properties

IUPAC Name |

4-(2-methoxyethoxy)-1-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-18-7-8-19-11-9-15(14-12(11)13(16)17)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBDCACPEPGHRRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CN(N=C1C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

- Anti-inflammatory Activity : Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. The compound's structure allows it to interact with specific biological targets, potentially leading to the development of new anti-inflammatory drugs.

- Anticancer Properties : The compound has been investigated for its anticancer potential. Pyrazole derivatives have shown activity against various cancer cell lines, indicating a possible role in cancer therapy.

-

Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.

- Data Table: Antimicrobial Efficacy

Compound Name Target Bacteria Minimum Inhibitory Concentration (MIC) 4-(2-Methoxyethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid E. coli 32 µg/mL Similar Pyrazole Derivative S. aureus 16 µg/mL

Material Science Applications

- Polymer Chemistry : The compound can be utilized as a building block in synthesizing advanced polymers with specific properties, such as enhanced thermal stability and mechanical strength.

-

Nanotechnology : There is potential for this compound to be used in the development of nanomaterials, particularly in creating nanocarriers for drug delivery systems.

- Data Table: Nanoparticle Characteristics

Nanoparticle Type Encapsulated Compound Release Rate Lipid-based Nanoparticles 4-(2-Methoxyethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid 25% over 24 hours Polymeric Nanoparticles Similar Pyrazole Derivative 50% over 48 hours

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The exact mechanism depends on the specific application but generally involves binding to the active site of the target molecule, leading to a biological response.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons

Research Implications and Gaps

- Structural Optimization : The methoxyethoxy group balances hydrophilicity and flexibility but may limit binding affinity in sterically constrained targets. Hybridizing this group with hydrogen-bonding motifs (e.g., hydroxypropyl) could enhance bioactivity .

- Commercial Viability : Discontinued status () underscores challenges in scaling synthesis, possibly due to complex purification or instability. Analogs with simpler substituents (e.g., methyl, methoxy) are more readily available .

Biological Activity

4-(2-Methoxyethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS No. 1152966-35-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H14N2O4

- Molecular Weight : 262.26 g/mol

- Structure : The compound features a pyrazole ring with a carboxylic acid functional group, which is critical for its biological activity.

1. Anticancer Activity

Research has indicated that pyrazole derivatives exhibit potential anticancer properties. For instance, studies have shown that various substituted pyrazoles can inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Cell Lines Tested :

- Prostate cancer (PC-3)

- Neuroblastoma (SH-SY5Y)

- Human embryonic kidney (HEK 293)

In one study, the compound exhibited a dose-dependent inhibition of cell growth, achieving approximately 85% growth inhibition in SH-SY5Y cells at higher concentrations .

2. Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

- Mechanism : The anti-inflammatory activity is often linked to the inhibition of cyclooxygenase (COX) enzymes and the modulation of nuclear factor kappa B (NF-kB) signaling pathways.

In vitro studies demonstrated that certain pyrazole derivatives could reduce TNF-α levels significantly, indicating their potential as anti-inflammatory agents .

3. Antimicrobial Activity

The antimicrobial effects of pyrazole derivatives have also been documented. Compounds similar to 4-(2-methoxyethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid have shown activity against various bacterial strains.

- Tested Strains :

- Escherichia coli

- Bacillus subtilis

- Staphylococcus aureus

In one study, derivatives demonstrated significant antibacterial activity at concentrations comparable to standard antibiotics .

Table: Summary of Biological Activities

Case Study: Anticancer Evaluation

A specific study evaluated the effects of various pyrazole derivatives on PC-3 prostate cancer cells. The results indicated that compound 2c led to a notable reduction in cell viability, suggesting its potential as a therapeutic agent against prostate cancer .

Preparation Methods

Formation of Ethyl 5-Aryl-1-phenyl-1H-pyrazole-3-carboxylate

- Starting materials: Substituted acetophenones react with diethyl oxalate in the presence of potassium tert-butoxide in tetrahydrofuran (THF) at 0 °C to room temperature to yield ethyl 2,4-dioxo-4-arylbutanoates.

- These intermediates then react with phenylhydrazine in ethanol to form ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates with yields ranging from 65% to 80%.

Reduction to (1,5-Diphenyl-1H-pyrazol-3-yl)methanol

Oxidation to 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde

Conversion to 1,5-Diphenyl-1H-pyrazole-3-carbonitriles

- The aldehyde group is converted to nitriles by reaction with liquid ammonia and iodine in THF at ambient temperature over 6 hours, with yields approximately 78%.

Regioselective Synthesis Using Trichloromethyl Enones

An alternative methodology involves the use of trichloromethyl enones as starting materials, which allows regioselective synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles:

- Reaction of trichloromethyl enones with arylhydrazine hydrochlorides under reflux in alcohol solvents leads to 1,3-regioisomers.

- Free hydrazines favor the formation of 1,5-regioisomers.

- This one-pot, three-component protocol offers moderate to excellent yields (37–97%) and is useful for synthesizing various carboxyalkyl pyrazoles, potentially including 4-(2-methoxyethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid analogs.

Data Table Summarizing Key Synthetic Steps and Yields

Analytical Characterization Supporting Synthesis

- The structure and purity of intermediates and final products are confirmed by IR, ^1H NMR, ^13C NMR, and mass spectrometry.

- For example, ^1H NMR spectra show characteristic singlets corresponding to pyrazole protons and phenyl ring protons.

- ^13C NMR reveals carbon signals consistent with pyrazole, phenyl, and substituted alkoxy groups.

- High-resolution mass spectrometry (HRMS) confirms molecular weights matching expected formulas.

Summary of Research Findings and Practical Considerations

- The multi-step synthetic route is well-established for pyrazole derivatives and adaptable for introducing the 2-methoxyethoxy substituent.

- Yields are generally high for each step when conditions are optimized.

- Regioselectivity is manageable through choice of hydrazine reagents and reaction conditions.

- The methodology allows for structural diversification, enabling exploration of biological activities.

- Handling of reagents such as LiAlH4 and IBX requires standard safety precautions due to their reactivity.

Q & A

Q. What synthetic methodologies are most effective for introducing the 2-methoxyethoxy substituent at position 4 of the pyrazole ring?

The 2-methoxyethoxy group is typically introduced via nucleophilic substitution or coupling reactions. For example, in related pyrazole derivatives, acid chlorides or anhydrides react with amino groups to install substituents . A green synthesis approach using sulfamic acid as a catalyst in solvent-free conditions may improve yields and reduce byproducts, as demonstrated in multi-component pyrazole syntheses . Optimization of reaction time, temperature (e.g., 80–100°C), and stoichiometry (e.g., 1:1.2 molar ratio of pyrazole precursor to methoxyethyl reagent) is critical.

Q. How do the electronic and steric effects of the 2-methoxyethoxy group influence the compound’s reactivity in carboxylation reactions?

The 2-methoxyethoxy group acts as an electron-donating substituent, stabilizing intermediates during carboxylation via resonance effects. Its steric bulk may hinder reactions at position 3, necessitating bulky base catalysts (e.g., DBU) to enhance regioselectivity. IR and ¹H-NMR data from analogous compounds show shifts in carbonyl peaks (1650–1700 cm⁻¹) and splitting patterns in methoxy protons (δ 3.3–3.7 ppm), confirming successful functionalization .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

- HPLC : Use reverse-phase C18 columns with mobile phases like acetonitrile/water (70:30) to assess purity (>95%) .

- LCMS : Monitor [M+H]+ peaks (e.g., m/z 236 for similar compounds) and retention times (e.g., 0.83–1.40 minutes) .

- ¹H/¹³C-NMR : Key signals include the pyrazole C-3 carbonyl (δ 160–165 ppm) and methoxyethyl protons (δ 3.3–3.7 ppm) .

- Elemental analysis : Validate purity by matching calculated vs. observed C, H, N, O percentages (error <0.3%) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets like cyclooxygenase-2 (COX-2)?

Perform molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level). The carboxylic acid group may form hydrogen bonds with Arg120/Arg513 residues in COX-2, while the phenyl and methoxyethoxy groups engage in hydrophobic interactions . Compare binding scores (ΔG < −8 kcal/mol) to known COX-2 inhibitors like celecoxib to prioritize experimental validation.

Q. What strategies resolve contradictions in reported biological activity data for pyrazole-3-carboxylic acid derivatives?

- Structure-activity relationship (SAR) analysis : Systematically vary substituents (e.g., replacing methoxyethoxy with methylsulfanyl) and test anti-inflammatory/analgesic activity in murine models .

- Metabolic stability assays : Use liver microsomes to assess if rapid degradation (e.g., t₁/₂ < 30 minutes) explains inconsistent in vivo results .

- Dose-response studies : Identify non-linear effects (e.g., hormesis) using at least five concentrations in cell-based assays (IC₅₀ ± SEM) .

Q. How does the planar geometry of the pyrazole ring enhance π-π stacking in coordination complexes?

The planar pyrazole core facilitates π-π interactions with aromatic residues in metalloenzymes or synthetic catalysts. X-ray crystallography of analogous complexes (e.g., with Cu²+ or Fe³+) shows bond distances of 1.9–2.1 Å between the pyrazole nitrogen and metal center . Modify the methoxyethoxy chain to tune solubility without disrupting planarity (e.g., via PEGylation) .

Methodological Challenges & Solutions

Q. Why do some synthetic routes yield low regioselectivity for the carboxylic acid group at position 3?

Competing reactions at position 4 or 5 arise from incomplete blocking of reactive sites. Solution: Use protecting groups (e.g., tert-butyl esters) during carboxylation, followed by deprotection with HCl/dioxane (yield >80%) . Monitor intermediates via TLC (Rf = 0.4–0.6 in ethyl acetate/hexane) to isolate the desired regioisomer .

Q. How can researchers mitigate the compound’s acute toxicity in preclinical studies?

- Prodrug design : Convert the carboxylic acid to an ethyl ester (improves bioavailability; LCMS m/z +28) .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) to reduce renal clearance .

- Dose optimization : Conduct maximum tolerated dose (MTD) studies in rodents, starting at 10 mg/kg .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.